molecular formula C14H11ClN2O2 B278033 (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

Numéro de catalogue B278033
Poids moléculaire: 274.7 g/mol
Clé InChI: BRCXPCBFFLBEKS-GXDHUFHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one, also known as ABX-1431, is a novel small molecule drug that has been developed for potential use in treating neuropsychiatric disorders such as depression, anxiety, and chronic pain. The compound has shown promise in preclinical studies, and its unique mechanism of action has garnered interest in the scientific community.

Mécanisme D'action

The exact mechanism of action of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can have a variety of effects on mood, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on the endocannabinoid system, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one for lab experiments is its specificity for FAAH inhibition. Unlike other compounds that target multiple enzymes or receptors, this compound is highly selective for FAAH, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life in vivo, which may require frequent dosing in animal studies.

Orientations Futures

There are several potential future directions for research on (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one. One area of interest is the potential use of this compound in combination with other medications for the treatment of neuropsychiatric disorders. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have even greater therapeutic potential than this compound. Additionally, further studies are needed to fully understand the long-term effects of this compound on the endocannabinoid system and other physiological processes in the brain.

Méthodes De Synthèse

The synthesis of (6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with 2-methylcyclohexanone, followed by the addition of an amino group and a double bond. The final product is obtained through purification and isolation processes. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one has been extensively studied in preclinical models, including rodent models of depression, anxiety, and chronic pain. In these studies, this compound has been shown to have significant antidepressant, anxiolytic, and analgesic effects, without producing the side effects commonly associated with traditional antidepressant and anxiolytic medications. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.

Propriétés

Formule moléculaire

C14H11ClN2O2

Poids moléculaire

274.7 g/mol

Nom IUPAC

(6E)-4-amino-6-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClN2O2/c1-7-4-9(16)6-10(13(7)18)14-17-11-5-8(15)2-3-12(11)19-14/h2-6,17H,16H2,1H3/b14-10+

Clé InChI

BRCXPCBFFLBEKS-GXDHUFHOSA-N

SMILES isomérique

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC(=C3)Cl)/C1=O)N

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)N

SMILES canonique

CC1=CC(=CC(=C2NC3=C(O2)C=CC(=C3)Cl)C1=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.